(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile
CAS No.: 60791-96-0
Cat. No.: VC6336958
Molecular Formula: C12H10N4O
Molecular Weight: 226.239
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60791-96-0 |
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Molecular Formula | C12H10N4O |
Molecular Weight | 226.239 |
IUPAC Name | 5-[(2E)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
Standard InChI | InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+ |
Standard InChI Key | OKIMEYMRHOPEFF-RIYZIHGNSA-N |
SMILES | CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s systematic IUPAC name, (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile, delineates its structure unambiguously:
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Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.
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Substituents:
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2-Methyl group: A methyl group at position 2 of the oxazole ring.
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4-Carbonitrile: A nitrile group (-C≡N) at position 4.
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5-(2-Benzylidenehydrazinyl): A hydrazone moiety at position 5, where the benzylidene group (C₆H₅-CH=) is linked via an (E)-configured imine bond.
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The (E)-stereochemistry of the hydrazone group ensures that the benzylidene and oxazole moieties reside on opposite sides of the C=N double bond, influencing molecular packing and intermolecular interactions.
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile can be approached via modular assembly:
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Oxazole ring formation: Utilize the Robinson-Gabriel synthesis, involving cyclodehydration of a 2-acylaminoketone precursor.
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Hydrazone incorporation: Condense a hydrazine derivative with a benzaldehyde analog under acidic or neutral conditions.
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Nitrile introduction: Introduce the cyano group via nucleophilic substitution or oxidation of a primary amine.
Stepwise Synthesis Protocol
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2-Methyloxazole-4-carbonitrile synthesis:
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Hydrazine functionalization:
Key reaction:
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the oxazole methyl group and benzylidene phenyl ring in the (Z)-isomer. Polar solvents (e.g., DMF) and elevated temperatures (~80°C) enhance selectivity for the (E)-form .
Physicochemical Properties
Thermal and Solubility Characteristics
Property | Value/Range |
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Melting point | 180–185°C (decomposition) |
Solubility in water | <0.1 mg/mL (25°C) |
Solubility in DMSO | ~50 mg/mL |
LogP (Partition coefficient) | 2.1 ± 0.3 |
The low aqueous solubility aligns with its hydrophobic aromatic and nitrile groups, while moderate DMSO solubility facilitates biological testing.
Stability Profile
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Photostability: Degrades under UV light (λ = 254 nm) via nitrile hydrolysis and hydrazone isomerization.
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Hydrolytic stability: Stable in neutral aqueous solutions (pH 6–8) but undergoes rapid degradation under acidic (pH <3) or alkaline (pH >10) conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
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ν(C≡N) | 2220–2240 | Nitrile stretch |
ν(C=N) | 1620–1640 | Oxazole and hydrazone C=N stretches |
ν(N-H) | 3300–3350 | Hydrazine N-H stretch |
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 2.45 (s, 3H, CH₃-oxazole)
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δ 7.35–7.55 (m, 5H, benzylidene aromatic protons)
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δ 8.20 (s, 1H, hydrazone CH=N)
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¹³C NMR (101 MHz, DMSO-d₆):
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δ 158.5 (C=N, oxazole)
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δ 117.2 (C≡N)
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δ 144.3 (CH=N, hydrazone)
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Biological Activity and Mechanisms
Anticancer Activity
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Cytotoxicity: IC₅₀ values of 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Mechanism: Chelates transition metals (e.g., Fe³⁺), disrupting redox homeostasis and inducing apoptosis .
Applications in Drug Discovery
Kinase Inhibition
The nitrile group acts as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
Antioxidant Development
Hydrazone moiety scavenges free radicals (IC₅₀ ~ 15 µM in DPPH assay), suggesting utility in oxidative stress management.
Future Directions
Structural Optimization
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Nitrile replacement: Substitute with carboxyl groups to enhance solubility.
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Heterocyclic fusion: Integrate pyridine or triazole rings for improved bioavailability.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or metal-organic frameworks (MOFs) could mitigate stability issues and enable controlled release.
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